

Reproducibility of SR-717 Free Acid

Experimental Results: A Comparative Guide

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Compound of Interest

Compound Name: SR-717 free acid

Cat. No.: B3039196

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of **SR-717 free acid**, a non-nucleotide STING (Stimulator of Interferon Genes) agonist, with other notable alternatives in the field. The data presented is collated from publicly available research to facilitate an objective evaluation of its performance and aid in the reproducibility of key experiments.

Comparative Analysis of STING Agonist Potency

The in vitro potency of SR-717 and its alternatives is a critical parameter for assessing their therapeutic potential. The following table summarizes the half-maximal effective concentration (EC₅₀) values for inducing STING-dependent signaling, typically measured by interferon- β (IFN- β) secretion or an interferon-stimulated gene (ISG) reporter assay. It is important to note that experimental conditions, such as the specific cell line and human STING allele (e.g., Wild-Type, HAQ), can influence the observed potency.

| Compound | Type | Target Species/Cell Line | EC50 | Citation(s) |
|--------------------------|---------------------------|--------------------------|---|-------------|
| SR-717 free acid | Non-nucleotide | Human (ISG-THP1 WT) | 2.1 μ M | [1] |
| Human (ISG-THP1 cGAS KO) | 2.2 μ M | [1] | | |
| diABZI | Non-nucleotide | Human (PBMCs) | 130 nM | [2][3][4] |
| Mouse | 186 nM | [2][5][6] | | |
| MSA-2 | Non-nucleotide | Human STING (WT) | 8.3 μ M | [7][8][9] |
| Human STING (HAQ) | 24 μ M | [7][8][9] | | |
| ADU-S100 (MIW815) | Cyclic Dinucleotide (CDN) | Human | Potent activator of all known human alleles | [10] |
| DMXAA | Non-nucleotide | Mouse | Potent agonist | [11] |
| Human | Ineffective | [12] | | |

In Vivo Antitumor Activity: A Snapshot

The in vivo efficacy of STING agonists is a key determinant of their clinical translatability. This table provides a summary of the administration routes and dosages that have been reported to elicit anti-tumor responses in preclinical mouse models.

| Compound | Animal Model | Administration Route | Dosage | Observed Effect | Citation(s) |
|-------------------------|--------------------------|----------------------|---|---|----------------------|
| SR-717 | Mouse | Intraperitoneal | 30 mg/kg | Antitumor activity, activation of CD8+ T, NK, and dendritic cells | [13] |
| diABZI | Mouse (colorectal tumor) | Intravenous | 1.5 mg/kg | Significant tumor growth inhibition and improved survival | [2] |
| Mouse | Subcutaneous | 2.5 mg/kg | STING-dependent activation of Type I IFN and pro-inflammatory cytokines | [5] | |
| MSA-2 | Mouse (syngeneic tumor) | Oral | 60 mg/kg | Tumor regression and durable antitumor immunity | [8] |
| Mouse (syngeneic tumor) | Subcutaneous | 50 mg/kg | Tumor regression and durable antitumor immunity | [8] | |
| ADU-S100 | Mouse (colon carcinoma) | Intratumoral | 20 and 40 µg | Significant tumor regression | [14] |

Experimental Protocols

To ensure the reproducibility of the findings related to SR-717 and its comparators, detailed experimental methodologies are crucial. Below are generalized protocols for key experiments based on published literature.

In Vitro STING Activation Assay in THP-1 Reporter Cells

This protocol describes a common method for quantifying the in vitro activity of STING agonists using a human monocytic cell line (THP-1) engineered with a reporter for interferon regulatory factor (IRF) activity, which is downstream of STING activation.

- **Cell Culture:** Maintain THP-1-Dual™ Reporter Cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, and appropriate antibiotics.
- **Cell Seeding:** Seed the cells at a density of approximately 40,000 cells per well in a 96-well plate.
- **Compound Preparation:** Prepare serial dilutions of the STING agonist (e.g., **SR-717 free acid**) in the assay medium.
- **Cell Treatment:** Add the diluted agonist to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
- **Incubation:** Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
- **Reporter Gene Assay:** Measure the activity of the secreted luciferase reporter in the cell supernatant using a luminometer according to the manufacturer's instructions.
- **Data Analysis:** Calculate the EC50 value by plotting the luminescence signal against the logarithm of the agonist concentration and fitting the data to a dose-response curve.[\[15\]](#)[\[16\]](#)

In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

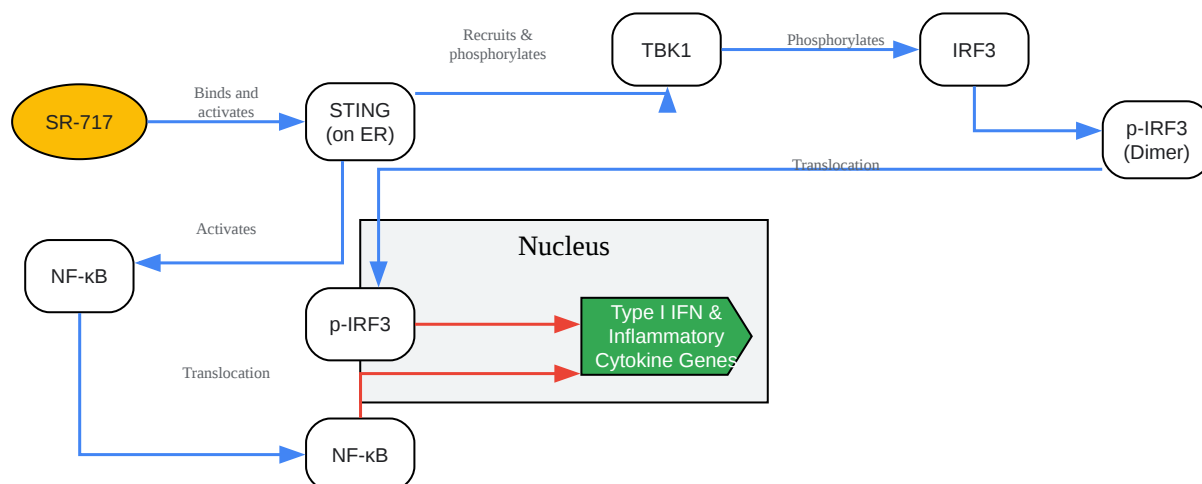
This protocol outlines a general procedure for evaluating the in vivo anti-tumor activity of STING agonists in a mouse model.

- **Animal Model:** Use immunocompetent mice (e.g., C57BL/6) and a syngeneic tumor cell line (e.g., B16.F10 melanoma or MC38 colon adenocarcinoma).
- **Tumor Inoculation:** Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
- **Treatment Initiation:** When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- **Compound Administration:** Administer the STING agonist (e.g., SR-717) via the desired route (e.g., intraperitoneal, intravenous, subcutaneous, or intratumoral) at the specified dose and schedule. The control group should receive a vehicle control.
- **Efficacy Assessment:** Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
- **Immunophenotyping (Optional):** At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells, NK cells) by flow cytometry or immunohistochemistry.
- **Data Analysis:** Compare the tumor growth curves and survival rates between the treatment and control groups using appropriate statistical methods.[\[17\]](#)[\[18\]](#)

Visualizing the Mechanism and Workflow

STING Signaling Pathway

The activation of STING by an agonist like SR-717 initiates a downstream signaling cascade that is crucial for the anti-tumor immune response. This diagram illustrates the key steps in this pathway.

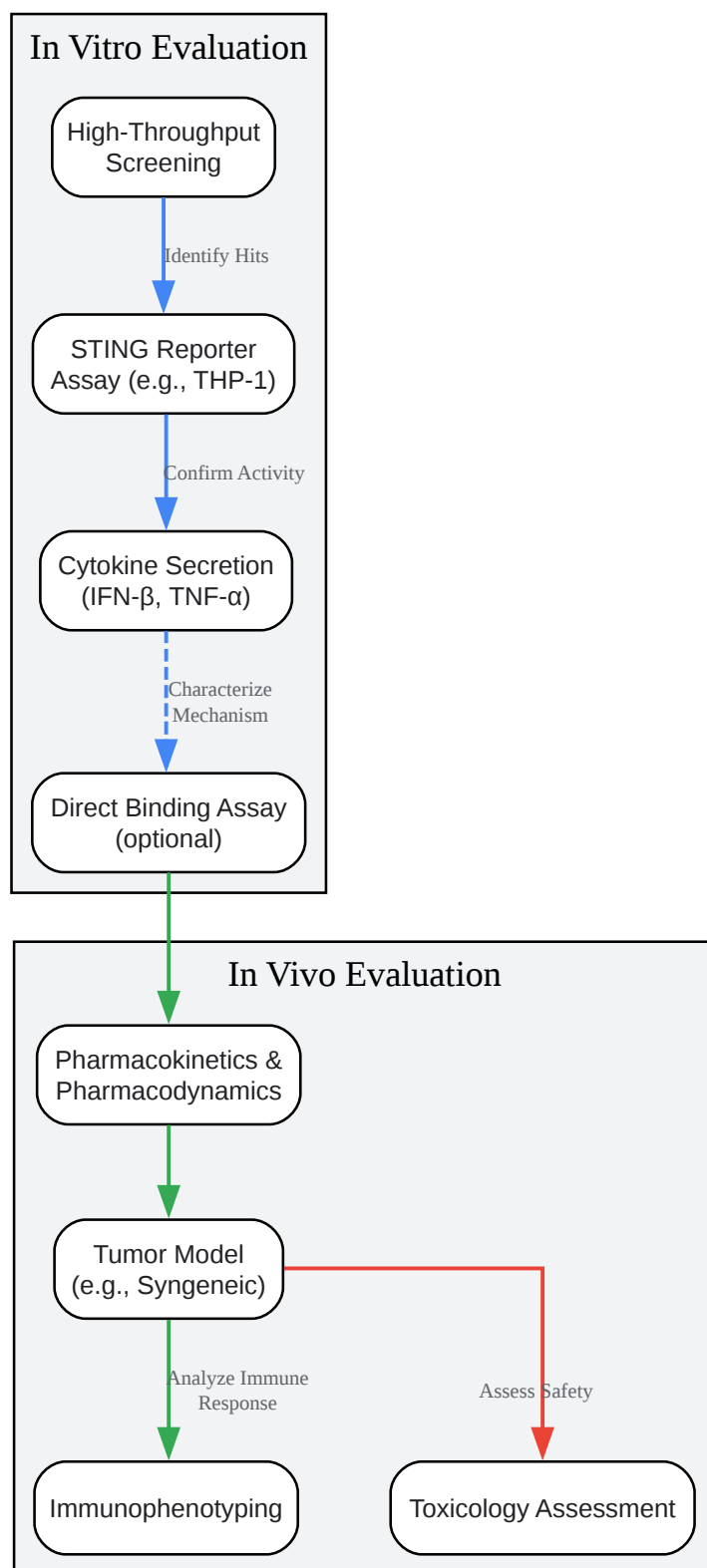


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Caption: STING signaling pathway activated by SR-717.

Experimental Workflow for STING Agonist Evaluation

This diagram outlines the typical experimental workflow for the preclinical evaluation of a novel STING agonist, from initial in vitro screening to in vivo efficacy studies.



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Caption: Preclinical evaluation workflow for STING agonists.

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